2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid
Overview
Description
2-Oxobicyclo[310]hexane-6-carboxylic acid is a bicyclic compound with the molecular formula C7H8O3 It is characterized by a unique structure that includes a bicyclo[310]hexane ring system with a ketone and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by oxidation and hydrolysis steps. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as esters, amides, alcohols, and additional carboxylic acids .
Scientific Research Applications
2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: A similar compound with an oxygen atom in the bicyclic ring system.
1,2-Disubstituted bicyclo[2.1.1]hexanes: Compounds with a different bicyclic ring structure but similar functional groups.
Uniqueness
2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific bicyclic structure and the presence of both ketone and carboxylic acid functional groups.
Properties
IUPAC Name |
2-oxobicyclo[3.1.0]hexane-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-4-2-1-3-5(4)6(3)7(9)10/h3,5-6H,1-2H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIOQBDYJXJVSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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